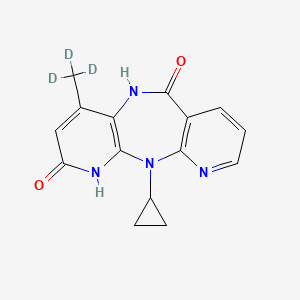

2-Hydroxy Nevirapine-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14N4O2 |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione |

InChI |

InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21)/i1D3 |

InChI Key |

LFZSOJABLBVGRJ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3 |

Canonical SMILES |

CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 2-Hydroxy Nevirapine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Hydroxy Nevirapine-d3, a deuterated analog of a primary metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648). This document details the analytical methodologies, quantitative data, and logical workflows used to confirm the molecular structure of this isotopically labeled compound, which is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Nevirapine is a key antiretroviral medication used in the treatment of HIV-1 infection. Its metabolism in humans is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites. Among these, 2-hydroxynevirapine is a significant phase I metabolite. For accurate quantification of 2-hydroxynevirapine in biological matrices, a stable isotope-labeled internal standard, such as 2-Hydroxy Nevirapine-d3, is essential to ensure the precision and accuracy of bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The definitive structural confirmation of this standard is paramount for its reliable use.

This guide outlines the structure elucidation process, focusing on the integrated use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, complemented by a logical workflow for synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy Nevirapine and its deuterated analog is presented in Table 1.

Table 1: Physicochemical Data for 2-Hydroxy Nevirapine and 2-Hydroxy Nevirapine-d3

| Property | 2-Hydroxy Nevirapine | 2-Hydroxy Nevirapine-d3 |

| Molecular Formula | C₁₅H₁₄N₄O₂[1] | C₁₅H₁₁D₃N₄O₂ |

| Monoisotopic Mass | 282.1117 g/mol [1] | 285.1306 g/mol |

| CAS Number | 254889-31-1[1] | 1329834-05-0 |

Synthesis and Isotopic Labeling

While a detailed, publicly available synthesis protocol for 2-Hydroxy Nevirapine-d3 is not readily found in the literature, a logical synthetic approach can be inferred from the known synthesis of Nevirapine and its analogs. The synthesis would likely involve the introduction of the deuterium (B1214612) atoms at the methyl group of a suitable precursor before the formation of the final hydroxylated diazepine (B8756704) ring system.

A plausible synthetic workflow is illustrated in the following diagram:

Caption: A conceptual workflow for the synthesis of 2-Hydroxy Nevirapine-d3.

Structure Elucidation via Mass Spectrometry

Mass spectrometry is a cornerstone technique for the structural confirmation of 2-Hydroxy Nevirapine-d3, providing information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

| Analyte | Adduct | Calculated m/z | Observed m/z |

| 2-Hydroxy Nevirapine | [M+H]⁺ | 283.1189 | 283.1190 |

| 2-Hydroxy Nevirapine-d3 | [M+H]⁺ | 286.1378 | 286.1378[2] |

The observed mass shift of +3.0189 Da between the deuterated and non-deuterated compounds is consistent with the presence of three deuterium atoms.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides structural information through the fragmentation of a selected precursor ion. The comparison of the fragmentation patterns of 2-Hydroxy Nevirapine and its d3-analog is critical to confirm the location of the deuterium labels.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

MS/MS Detection: The instrument is operated in positive ion mode using Multiple Reaction Monitoring (MRM).

A key diagnostic fragmentation for 2-hydroxynevirapine involves the precursor ion at m/z 283.0, which fragments to a product ion at m/z 161.2[3]. The fragmentation of the deuterated analog would be expected to show a corresponding shift in the precursor ion and potentially in some fragment ions, depending on whether the deuterium-labeled portion of the molecule is retained in the fragment.

Table 3: Key MS/MS Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Hydroxy Nevirapine | 283.0[3] | 161.2[3] |

| 2-Hydroxy Nevirapine-d3 | 286.1 | Expected to be similar if the d3-methyl group is not in the fragment |

The logical workflow for MS-based structure elucidation is depicted below:

Caption: Workflow for the structural elucidation using mass spectrometry.

Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides strong evidence for the molecular weight and elemental composition, NMR spectroscopy is indispensable for the unambiguous determination of the molecular structure, including the precise location of the deuterium atoms.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Hydroxy Nevirapine-d3, the signal corresponding to the methyl protons would be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated compound. The integration of the remaining proton signals would be consistent with the rest of the molecular structure.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of the deuterated analog, the carbon of the CD₃ group will exhibit a characteristic multiplet due to coupling with deuterium (a triplet of triplets in the case of a CD₃ group, often appearing as a broad, less intense signal). The chemical shift of this carbon will also be slightly different from that of the CH₃ group in the non-deuterated compound due to the isotopic effect.

Table 4: Expected NMR Data Comparison

| Nucleus | 2-Hydroxy Nevirapine | 2-Hydroxy Nevirapine-d3 |

| ¹H NMR | Signal for -CH₃ protons present | Signal for -CH₃ protons absent/greatly diminished |

| ¹³C NMR | Singlet for -CH₃ carbon present | Multiplet for -CD₃ carbon present with isotopic shift |

The following diagram illustrates the logic of using NMR for structural confirmation:

Caption: Logical flow for confirming the structure using NMR spectroscopy.

Conclusion

The structure elucidation of 2-Hydroxy Nevirapine-d3 is a multi-faceted process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition and the incorporation of three deuterium atoms. Tandem mass spectrometry provides crucial information about the fragmentation pattern, which, when compared to the non-deuterated standard, helps to localize the isotopic label. Finally, ¹H and ¹³C NMR spectroscopy offer definitive proof of the overall molecular structure and the precise location of the deuterium atoms on the methyl group. This rigorous characterization ensures the suitability of 2-Hydroxy Nevirapine-d3 as a reliable internal standard for bioanalytical applications, contributing to the accurate assessment of Nevirapine's metabolism and pharmacokinetics in clinical and research settings.

References

- 1. 2-Hydroxy nevirapine | C15H14N4O2 | CID 10850461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy Nevirapine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy Nevirapine-d3, a deuterated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine (B1678648). This document details a plausible synthetic pathway, experimental protocols, and characterization data, intended to support research and development in drug metabolism, pharmacokinetics, and analytical standard development.

Introduction

Nevirapine is a cornerstone of antiretroviral therapy, but its clinical use can be limited by adverse effects, including hepatotoxicity. The metabolism of nevirapine is complex, involving several cytochrome P450-mediated hydroxylations. The 2-hydroxy metabolite is one of the identified products of this metabolic pathway. The deuterated analog, 2-Hydroxy Nevirapine-d3, serves as a valuable internal standard for pharmacokinetic and drug metabolism studies, enabling precise quantification in biological matrices. This guide outlines a synthetic approach based on established chemical principles for pyridine (B92270) ring construction and functionalization, followed by methods for its characterization.

Proposed Synthetic Pathway

The synthesis of 2-Hydroxy Nevirapine-d3 can be envisioned through a convergent approach, involving the coupling of two key pyridine intermediates, followed by cyclization. The introduction of the deuterium-labeled methyl group is proposed to occur at an early stage of the synthesis of one of the key intermediates.

The overall synthetic workflow can be visualized as follows:

2-Hydroxy Nevirapine-d3 physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy Nevirapine-d3

Introduction

2-Hydroxy Nevirapine-d3 is the deuterated form of 2-Hydroxy Nevirapine (B1678648), a primary active metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The hydroxylation of Nevirapine at the 2-position is a key step in its metabolism, primarily mediated by the cytochrome P450 enzyme, CYP3A.[1][2] Understanding the physicochemical properties of this deuterated metabolite is crucial for researchers in drug development, particularly for its use as an internal standard in pharmacokinetic and metabolic studies. Deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the chemical behavior of the molecule.

This guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxy Nevirapine-d3, details the experimental protocols for their determination, and visualizes its metabolic pathway.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of 2-Hydroxy Nevirapine-d3 and its non-deuterated parent compound for comparison.

Table 1: General and Chemical Properties

| Property | Value (2-Hydroxy Nevirapine-d3) | Value (2-Hydroxy Nevirapine) |

| Chemical Formula | C₁₅H₁₁D₃N₄O₂[3][4] | C₁₅H₁₄N₄O₂[5] |

| Molecular Weight | 285.32 g/mol [3][4] | 282.30 g/mol [5] |

| Monoisotopic Mass | 285.1305 g/mol | 282.1117 g/mol [5] |

| CAS Number | 1329834-05-0[4] | 254889-31-1[3][4][5] |

| Synonyms | 5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one[3][4] | Nevirapine metabolite M2[5] |

Table 2: Computed Physicochemical Properties

| Property | Value (2-Hydroxy Nevirapine) | Reference |

| XLogP3 | 0.5 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 74.3 Ų | [5] |

| pKa (Parent Drug: Nevirapine) | 2.8 | [6][7] |

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive metabolism in the liver. The formation of 2-Hydroxy Nevirapine is a significant pathway, which can lead to further biotransformation. The following diagram illustrates this metabolic sequence.

Caption: Metabolic activation of Nevirapine to its 2-hydroxy metabolite and subsequent pathways.

Experimental Protocols

The determination of physicochemical properties for an active pharmaceutical ingredient (API) like 2-Hydroxy Nevirapine-d3 follows standardized analytical procedures.

Solubility Determination

The equilibrium solubility of an API is a critical parameter influencing its bioavailability.

-

Methodology: The shake-flask method is commonly employed. An excess amount of the compound is added to a specific solvent system (e.g., distilled water, phosphate (B84403) buffer at various pH levels). The suspension is agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered through a sub-micron filter (e.g., 0.45 µm) to remove undissolved solids. The concentration of the dissolved compound in the filtrate is quantified using a validated analytical technique, most commonly UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]

Thermal Analysis (Melting Point)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal characteristics, such as polymorphism.

-

Methodology: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram.[8][9]

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the behavior of a compound in different pH environments, such as the gastrointestinal tract.

-

Methodology: Potentiometric titration is a standard method. A solution of the compound in water or a co-solvent system is titrated with a standardized acid or base. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added. The pKa is determined from the titration curve, typically corresponding to the pH at which the compound is 50% ionized.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for structural confirmation and identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise chemical structure of the molecule, confirming the position of the hydroxyl group and the deuterium-labeled methyl group.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, providing a characteristic "fingerprint."[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition and the successful incorporation of deuterium atoms. Tandem MS (MS/MS) is used to study fragmentation patterns, which further aids in structural verification.[5]

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for investigating the solid-state nature of a compound, distinguishing between crystalline and amorphous forms.

-

Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the sample at specific angles (2θ). The detector measures the intensity of the diffracted X-rays as a function of the angle. The resulting diffraction pattern is unique to a specific crystalline form and can be used to identify polymorphs.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like 2-Hydroxy Nevirapine-d3.

Caption: A logical workflow for the physicochemical characterization of a pharmaceutical compound.

References

- 1. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scbt.com [scbt.com]

- 4. 2-Hydroxy Nevirapine-d3 | LGC Standards [lgcstandards.com]

- 5. 2-Hydroxy nevirapine | C15H14N4O2 | CID 10850461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nevirapine | 129618-40-2 [chemicalbook.com]

- 7. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. akjournals.com [akjournals.com]

- 10. labinsights.nl [labinsights.nl]

- 11. pacificbiolabs.com [pacificbiolabs.com]

2-Hydroxy Nevirapine-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy Nevirapine-d3, a deuterated metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This document is intended for use by researchers, scientists, and drug development professionals, offering comprehensive data on its analysis, relevant biological pathways, and experimental workflows.

Certificate of Analysis (Representative)

The following table summarizes the typical data found in a Certificate of Analysis for 2-Hydroxy Nevirapine-d3, a reference standard for research and analytical purposes.

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol or DMSO | Conforms |

| Identity (¹H-NMR) | Conforms to structure | Conforms |

| Identity (MS) | Conforms to structure | Conforms |

| Purity (HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity (d3) | ≥ 99% | 99.6% |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |

| Residual Solvents (GC-HS) | Meets USP <467> requirements | Conforms |

| Assay (by HPLC, as is) | 95.0% - 105.0% | 99.2% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of 2-Hydroxy Nevirapine-d3 are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for the determination of the purity and assay of 2-Hydroxy Nevirapine-d3.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 20 mM Ammonium Acetate, pH 4.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of 2-Hydroxy Nevirapine-d3 in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

System Suitability:

-

Tailing Factor: Not more than 2.0.

-

Theoretical Plates: Not less than 2000.

-

Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Trace Analysis

This method is employed for the confirmation of identity and for the quantification of trace levels of 2-Hydroxy Nevirapine-d3 in biological matrices.[1]

-

Instrumentation: A triple quadrupole LC-MS/MS system.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

LC Conditions: Similar to the HPLC method, often with a faster gradient to reduce run time.

-

Mass Spectrometry Parameters:

-

Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of 2-Hydroxy Nevirapine-d3.

-

Product Ion (Q3): A characteristic fragment ion.

-

Collision Energy: Optimized for the specific precursor-product ion transition.

-

-

Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction is typically performed prior to analysis.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of 2-Hydroxy Nevirapine-d3 and to ensure the correct positioning of the deuterium (B1214612) label.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanol-d4).

-

Procedure: A standard ¹H-NMR spectrum is acquired. The absence of a proton signal at the expected position of deuteration and the integration values of the remaining protons confirm the structure and isotopic labeling.

Visualizations

The following diagrams illustrate key pathways and workflows related to 2-Hydroxy Nevirapine.

The metabolism of Nevirapine is primarily hepatic, involving several cytochrome P450 (CYP) enzymes.[1][2] Nevirapine is metabolized to various hydroxylated metabolites, including 2-hydroxynevirapine, which is primarily formed by the action of CYP3A4.[2] Other major metabolites include 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine, formed by different CYP isoforms. These hydroxylated metabolites are then typically conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble compounds that are excreted in the urine.

The analytical workflow for a reference standard of 2-Hydroxy Nevirapine-d3 begins with careful sample preparation, including accurate weighing and dissolution. Following this, a suite of instrumental analyses is performed. HPLC is utilized for determining purity and assay, while LC-MS/MS confirms the identity and mass. NMR spectroscopy provides detailed structural information and confirms the location of the deuterium label. Finally, the data from these analyses are processed, interpreted, and compiled to generate a comprehensive Certificate of Analysis, ensuring the quality and suitability of the reference standard for its intended use.

References

2-Hydroxy Nevirapine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy Nevirapine-d3 is the deuterated form of 2-Hydroxy Nevirapine (B1678648), a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. Nevirapine is a cornerstone medication in the treatment of HIV-1 infection. The introduction of three deuterium (B1214612) atoms into the 2-Hydroxy Nevirapine structure renders it an ideal internal standard for use in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the endogenous analyte, but distinct mass, allow for precise and accurate quantification of 2-Hydroxy Nevirapine in complex biological matrices. This technical guide provides a comprehensive overview of 2-Hydroxy Nevirapine-d3, including its chemical properties, synthesis, metabolism, and application in experimental protocols.

Core Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 11-Cyclopropyl-5,11-dihydro-2-hydroxy-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one | Inferred from 3-Hydroxy Nevirapine-d3 structure |

| Molecular Formula | C₁₅H₁₁D₃N₄O₂ | [3] |

| Molecular Weight | 285.32 g/mol | [3] |

| CAS Number | 254889-31-1 (unlabeled) | [3] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724) | General knowledge |

Quantitative Analytical Data

| Parameter | Matrix | Method | Value | Reference |

| Lower Limit of Quantification (LLOQ) for 2-Hydroxy Nevirapine | Human Plasma | LC/MS/MS | 1 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) for 2-Hydroxy Nevirapine | Human Hair | LC-MS/MS | 6 pg/mg | [5] |

| Limit of Detection (LOD) for 2-Hydroxy Nevirapine | Human Hair | LC-MS/MS | 2 pg/mg | [5] |

| Mass Transition (m/z) for 2-Hydroxy Nevirapine (Precursor → Product) | Baboon Serum | LC/MS/MS | 283.0 → 161.2 | [6] |

Pharmacokinetic Parameters of Nevirapine Metabolites

The following table summarizes pharmacokinetic parameters for Nevirapine and its hydroxylated metabolites from a study in HIV-negative African American adults after a single 200 mg oral dose.

| Parameter | Nevirapine | 2-Hydroxynevirapine | 3-Hydroxynevirapine | 8-Hydroxynevirapine | 12-Hydroxynevirapine |

| Cmax (ng/mL) | 1559 (1016-2180) | 20 (14-36) | 16 (12-25) | 11 (8-16) | 48 (32-108) |

| Tmax (hr) | 4 (2-6) | 8 (4-24) | 8 (4-24) | 8 (4-24) | 8 (4-24) |

| AUC (ng·hr/mL) | 134,800 (83,100-269,900) | 1,490 (980-3,100) | 1,180 (820-2,010) | 820 (560-1,280) | 3,940 (2,330-9,910) |

| Half-life (hr) | 99 (53-217) | 85 (46-198) | 79 (49-165) | 83 (48-187) | 90 (51-201) |

Values are presented as median (range). Data extracted from[1].

Experimental Protocols

Synthesis of 2-Hydroxy Nevirapine-d3

Stage 1: Synthesis of a Precursor for 2-Hydroxy Nevirapine

The synthesis of the core structure would likely follow established methods for creating the dipyridodiazepine ring system of Nevirapine, with modifications to introduce the hydroxyl group at the 2-position. This could involve the condensation of a substituted aminopyridine with a suitable pyridine (B92270) derivative.[1][7][8]

Stage 2: Introduction of the Deuterated Methyl Group

The introduction of the trideuteriomethyl (-CD₃) group is a critical step. This is typically achieved by using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl sulfate-d₆ ((CD₃)₂SO₄), to alkylate a suitable precursor. For instance, a precursor molecule lacking the 4-methyl group could be synthesized and then methylated using the deuterated reagent.

General Deuteration Principle:

Deuterated internal standards are synthesized to be chemically identical to the analyte, with the exception of the isotopic substitution. The position of the deuterium atoms is chosen to be stable and not prone to exchange under analytical conditions. The methyl group is a common site for deuteration in drug molecules.

Quantification of 2-Hydroxy Nevirapine in Biological Matrices using LC-MS/MS with 2-Hydroxy Nevirapine-d3 as an Internal Standard

This protocol describes a general method for the analysis of 2-Hydroxy Nevirapine in plasma, adapted from established procedures for Nevirapine and its metabolites.[4][6]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 200 µL of acetonitrile containing a known concentration of 2-Hydroxy Nevirapine-d3 (e.g., 10 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

2-Hydroxy Nevirapine: m/z 283.1 → [Product Ion] (e.g., 161.2 as seen in baboon studies[6])

-

2-Hydroxy Nevirapine-d3: m/z 286.1 → [Corresponding Product Ion]

-

-

Instrumentation: A triple quadrupole mass spectrometer.

-

3. Data Analysis

-

Quantify the concentration of 2-Hydroxy Nevirapine by calculating the peak area ratio of the analyte to the internal standard (2-Hydroxy Nevirapine-d3).

-

Generate a calibration curve using known concentrations of 2-Hydroxy Nevirapine spiked into the same biological matrix.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of Nevirapine to 2-Hydroxy Nevirapine.

Caption: Experimental workflow for a pharmacokinetic study using a deuterated internal standard.

References

- 1. Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Once- or twice-daily dosing of nevirapine in HIV-infected adults: a population pharmacokinetics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nevirapine pharmacokinetics when initiated at 200 mg or 400 mg daily in HIV-1 and tuberculosis co-infected Ugandan adults on rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 8. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Hydroxy Nevirapine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Nevirapine (B1678648) and the implications of its deuteration, leading to the formation of metabolites such as 2-Hydroxy Nevirapine-d3. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination antiretroviral therapy for HIV-1. Its metabolism, primarily mediated by cytochrome P450 enzymes, is a critical determinant of its efficacy and toxicity profile. The strategic substitution of hydrogen with deuterium (B1214612) (a process known as deuteration) in Nevirapine has been explored to modulate its metabolic fate. This guide delves into the pharmacological effects of this modification, with a focus on the generation and significance of 2-Hydroxy Nevirapine-d3. We will explore the core mechanism of HIV-1 reverse transcriptase inhibition, the metabolic pathways of Nevirapine, the influence of deuteration on these pathways, and the experimental methodologies used to elucidate these processes.

Nevirapine's Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Nevirapine exerts its anti-HIV-1 effect by non-competitively inhibiting the viral enzyme, reverse transcriptase (RT).[1][2][3] This enzyme is crucial for the replication of the HIV-1 virus, as it transcribes the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not bind to the active site of the RT enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the active site.[3] This binding induces a conformational change in the enzyme, which distorts the catalytic site and limits the mobility of the p66 subunit of the enzyme, thereby inhibiting its DNA polymerase activity.[1][3]

The key features of Nevirapine's mechanism of action are:

-

Non-competitive Inhibition: Nevirapine does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates for binding to the RT enzyme.[1]

-

Allosteric Binding: It binds to a site distinct from the active site, causing a change in the enzyme's shape and function.[3]

-

High Specificity for HIV-1 RT: Nevirapine is highly specific for HIV-1 RT and does not significantly inhibit HIV-2 RT or human DNA polymerases.[2]

The interaction between Nevirapine and the NNRTI-binding pocket is illustrated in the following signaling pathway diagram.

References

2-Hydroxy Nevirapine-d3 supplier specifications

An In-depth Technical Guide to 2-Hydroxy Nevirapine-d3 Supplier Specifications

This technical guide provides a detailed overview of the typical supplier specifications for 2-Hydroxy Nevirapine-d3, a critical deuterated metabolite of Nevirapine (B1678648). Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. The deuterated form, 2-Hydroxy Nevirapine-d3, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods.

This document is intended for researchers, scientists, and drug development professionals who require high-purity, well-characterized reference standards for their work.

Chemical and Physical Specifications

The fundamental properties of 2-Hydroxy Nevirapine-d3 are summarized below. These specifications are compiled from various chemical suppliers and provide a baseline for product identity and quality.

| Specification | Value | Source(s) |

| IUPAC Name | 5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one | [1][2] |

| CAS Number | 1329834-05-0 | [1][3] |

| Unlabeled CAS Number | 254889-31-1 | [2] |

| Molecular Formula | C₁₅H₁₁D₃N₄O₂ | [2][3] |

| Molecular Weight | 285.32 g/mol | [2][3] |

| Product Type | Stable Isotope Labeled Reference Standard | [1] |

| Primary Use | For Research Use Only. Not for diagnostic or therapeutic use. | [2] |

Analytical Quality Control Specifications

Suppliers provide a Certificate of Analysis (CofA) with each specific lot, detailing the results of quality control tests. While exact values are lot-dependent, the following table outlines the typical analytical methods used to ensure the identity, purity, and quality of the material.

| Analytical Test | Typical Specification | Methodology |

| Appearance | White to Off-White Solid | Visual Inspection |

| Identity Confirmation | Conforms to Structure | ¹H-NMR, Mass Spectrometry |

| Chromatographic Purity | ≥95% (typically >98%) | HPLC-UV/MS |

| Isotopic Enrichment | ≥98% Deuterium (B1214612) Incorporation | Mass Spectrometry |

| Solubility | Soluble in Methanol (B129727), DMSO | Solubility Testing |

| Storage Condition | Store at 2-8 °C in a well-closed container. | Stability Studies |

Experimental Protocols

Detailed methodologies are crucial for the proper use and verification of chemical standards. Below are representative protocols for the key analytical tests cited in supplier documentation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for assessing the chromatographic purity of 2-Hydroxy Nevirapine-d3, based on established methods for Nevirapine and its metabolites.[4][5]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C8 or C18 reversed-phase column (e.g., Atlantis dC18, 5 µm, 3.9 mm × 150 mm).[4]

-

Mobile Phase: A mixture of aqueous buffer and organic solvent. A common composition is Ammonium Acetate buffer and Acetonitrile (e.g., 80:20 v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: UV detection between 260-282 nm.[5][6]

-

Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.25 mg/mL).

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (solvent) to ensure no system contamination.

-

Perform replicate injections of the prepared sample solution.

-

Record the chromatograms and integrate the peak areas.

-

-

Calculation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound.

-

Instrumentation: A mass spectrometer, often coupled with an LC system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[7]

-

Analysis: The sample is infused into the mass spectrometer. The resulting spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

-

Expected Result: For C₁₅H₁₁D₃N₄O₂, the expected monoisotopic mass is ~285.1. The mass spectrum should confirm this molecular weight, and the isotopic distribution pattern will verify the incorporation of three deuterium atoms.[2][3]

Structural Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CD₃OD).

-

Procedure: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are compared against the expected structure of 2-Hydroxy Nevirapine. The reduced signal intensity of the methyl group protons confirms successful deuteration. A sample Certificate of Analysis for a related compound indicates that the spectrum should conform to the expected structure.[8]

Quality Control and Certification Workflow

The following diagram illustrates a typical workflow for the quality control (QC) testing and certification of a chemical reference standard like 2-Hydroxy Nevirapine-d3.

References

- 1. 2-Hydroxy Nevirapine-d3 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. saudijournals.com [saudijournals.com]

- 7. 2-Hydroxy nevirapine | C15H14N4O2 | CID 10850461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cleanchemlab.com [cleanchemlab.com]

A Comprehensive Technical Guide to 2-Hydroxy Nevirapine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy Nevirapine-d3 is the deuterated analog of 2-Hydroxy Nevirapine (B1678648), a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. Nevirapine is a cornerstone medication in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The introduction of deuterium (B1214612) atoms into the 2-Hydroxy Nevirapine molecule makes it an invaluable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This guide provides a detailed overview of 2-Hydroxy Nevirapine-d3, including its chemical identity, synthesis, and applications, with a focus on its use in bioanalytical methodologies.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-Hydroxy Nevirapine and its Deuterated Analog

| Property | 2-Hydroxy Nevirapine | 2-Hydroxy Nevirapine-d3 | Source |

| CAS Number | 254889-31-1 | 1329834-05-0 | [1] |

| Molecular Formula | C₁₅H₁₄N₄O₂ | C₁₅H₁₁D₃N₄O₂ | [1] |

| Molecular Weight | 282.30 g/mol | 285.32 g/mol | [1] |

| IUPAC Name | 11-cyclopropyl-5,11-dihydro-4-methyl-1H-dipyrido[3,2-b:2',3'-e][2][3]diazepine-2,6-dione | 5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one | [1] |

| Appearance | Solid (assumed) | Solid (assumed) | - |

| Solubility | Data not available | Data not available | - |

| Melting Point | Data not available | Data not available | - |

Synthesis

A detailed, publicly available synthesis protocol specifically for 2-Hydroxy Nevirapine-d3 is not available. However, the synthesis can be inferred from the known synthesis of Nevirapine and general methods for hydroxylation and deuteration.

The synthesis would likely involve:

-

Synthesis of a deuterated precursor: This would involve incorporating a trideuterated methyl group (CD₃) early in the synthesis of the Nevirapine scaffold.

-

Formation of the Nevirapine-d3 core structure: Following established synthetic routes for Nevirapine, the deuterated precursor would be used to construct the final tricyclic ring system.

-

Hydroxylation: The final step would be the regioselective hydroxylation at the 2-position of the Nevirapine-d3 molecule. This can be a challenging step and may involve enzymatic or multi-step chemical methods to achieve the desired isomer.

It is important to note that the synthesis of such a complex deuterated metabolite is a specialized process, often carried out by dedicated radiolabeling and custom synthesis laboratories.

Metabolic Pathway of Nevirapine

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at various positions on the molecule, followed by glucuronidation. 2-Hydroxy Nevirapine is one of the main oxidative metabolites.

Caption: Metabolic pathway of Nevirapine highlighting the formation of major hydroxylated metabolites.

Experimental Protocols: Application as an Internal Standard

The primary application of 2-Hydroxy Nevirapine-d3 is as an internal standard (IS) for the quantification of 2-Hydroxy Nevirapine and other Nevirapine metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the IS has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing.

General Workflow for Quantification of Nevirapine Metabolites

Caption: General workflow for the quantification of Nevirapine metabolites using a deuterated internal standard.

Detailed Methodological Considerations (Based on Published Literature)

1. Preparation of Standard Solutions:

-

Stock solutions of 2-Hydroxy Nevirapine and 2-Hydroxy Nevirapine-d3 are prepared in a suitable organic solvent (e.g., methanol).

-

Working standard solutions are prepared by diluting the stock solutions to various concentrations to create a calibration curve.

-

The internal standard working solution is prepared at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

-

A known volume of the biological sample (e.g., 100 µL of plasma) is aliquoted.

-

A fixed volume of the internal standard working solution is added to each sample, calibrator, and quality control sample.

-

Proteins are precipitated using an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile).

-

The sample is vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and either directly injected or subjected to further clean-up by liquid-liquid extraction or solid-phase extraction.

-

The final extract is often evaporated to dryness and reconstituted in the mobile phase.

3. LC-MS/MS Conditions:

-

Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in a gradient elution mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The detection is performed in Multiple Reaction Monitoring (MRM) mode.

Table 2: Example MRM Transitions for 2-Hydroxy Nevirapine and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Hydroxy Nevirapine | 283.1 | [Varies based on fragmentation] |

| 2-Hydroxy Nevirapine-d3 | 286.1 | [Varies based on fragmentation] |

Note: The exact product ions will depend on the specific fragmentation pattern of the molecule and the optimization of the mass spectrometer.

4. Data Analysis:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

-

The concentration of the analyte in the unknown samples is determined from the calibration curve.

Conclusion

2-Hydroxy Nevirapine-d3 is a critical tool for researchers in the field of HIV pharmacology and drug metabolism. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of 2-Hydroxy Nevirapine in complex biological matrices. This, in turn, facilitates a better understanding of the pharmacokinetics and metabolism of Nevirapine, which is essential for optimizing treatment regimens and ensuring patient safety. While a detailed synthesis protocol is not widely available, the principles of its synthesis are understood, and the compound is commercially available from specialized suppliers for research purposes. The methodologies outlined in this guide, based on the current scientific literature, provide a solid foundation for the successful application of 2-Hydroxy Nevirapine-d3 in a research setting.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2-Hydroxy Nevirapine-d3

This technical guide provides a comprehensive overview of 2-Hydroxy Nevirapine-d3, focusing on its physicochemical properties, metabolic pathways, and its critical role in analytical methodologies. This document is intended for professionals in pharmaceutical research, drug metabolism, and pharmacokinetics.

Core Compound Properties

2-Hydroxy Nevirapine (B1678648) is a primary oxidative metabolite of Nevirapine, an antiretroviral drug used in the treatment of HIV-1 infection. The deuterated form, 2-Hydroxy Nevirapine-d3, serves as an ideal internal standard for quantitative bioanalysis due to its mass shift, which allows for clear differentiation from the endogenous analyte in mass spectrometry-based assays.

Data Presentation: Physicochemical Properties

The key quantitative data for 2-Hydroxy Nevirapine and its deuterated analog are summarized below.

| Property | 2-Hydroxy Nevirapine | 2-Hydroxy Nevirapine-d3 |

| Molecular Formula | C15H14N4O2 | C15H11D3N4O2 |

| Molecular Weight | 282.30 g/mol [1][2][3] | 285.32 g/mol |

| Unlabeled CAS No. | 254889-31-1[1][2][3] | 254889-31-1 |

Metabolic Pathway of Nevirapine

Nevirapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[4] This biotransformation leads to several hydroxylated metabolites that are subsequently conjugated with glucuronic acid and excreted.[3] The formation of 2-Hydroxy Nevirapine is a significant pathway, catalyzed predominantly by the CYP3A4 isoenzyme.[1][3][5] Other major metabolites include 3-Hydroxy Nevirapine (formed by CYP2B6), 8-Hydroxy Nevirapine, and 12-Hydroxy Nevirapine (formed by CYP3A4 and CYP2D6).[1][3] The parent drug, Nevirapine, is also known to be an inducer of CYP3A4 and CYP2B6, which can accelerate its own metabolism over time.[4][6]

Mandatory Visualization: Nevirapine Metabolic Pathway

References

- 1. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nevirapine: pharmacokinetic considerations in children and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxy Nevirapine using 2-Hydroxy Nevirapine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Hydroxy Nevirapine-d3 as an internal standard in the quantitative analysis of 2-Hydroxy Nevirapine, a primary metabolite of the antiretroviral drug Nevirapine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variability during sample preparation and analysis.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Monitoring its plasma concentrations, along with those of its major metabolites like 2-Hydroxy Nevirapine, is crucial for optimizing therapeutic efficacy and minimizing toxicity. The development of robust bioanalytical methods is therefore essential. Deuterated internal standards, such as 2-Hydroxy Nevirapine-d3, are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly throughout the analytical process, including extraction, chromatography, and ionization. This co-elution and similar behavior lead to a more accurate and precise quantification of the target analyte.

This document outlines the protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and method validation for the quantification of 2-Hydroxy Nevirapine in biological matrices, specifically plasma, using 2-Hydroxy Nevirapine-d3 as the internal standard.

Experimental Protocols

Materials and Reagents

-

2-Hydroxy Nevirapine (Analyte)

-

2-Hydroxy Nevirapine-d3 (Internal Standard)

-

Human Plasma (or other relevant biological matrix)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Water (Ultrapure, 18 MΩ·cm)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 2-Hydroxy Nevirapine and 2-Hydroxy Nevirapine-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Intermediate Stock Solutions:

-

Prepare intermediate stock solutions of both the analyte and the internal standard by diluting the primary stock solutions with a 50:50 mixture of methanol and water.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Prepare a series of calibration standards by spiking appropriate amounts of the 2-Hydroxy Nevirapine intermediate stock solution into blank human plasma.

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the 2-Hydroxy Nevirapine-d3 intermediate stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup.

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the 100 ng/mL 2-Hydroxy Nevirapine-d3 internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

| Parameter | Condition |

| LC System | Agilent 1200 HPLC system or equivalent |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 2-Hydroxy Nevirapine: [M+H]+ → fragment |

| 2-Hydroxy Nevirapine-d3: [M+H+3]+ → fragment | |

| Collision Energy | To be optimized for each transition |

Note on MRM Transitions: The exact m/z values for the precursor and product ions should be determined by infusing the pure standards into the mass spectrometer. For 2-Hydroxy Nevirapine (MW: 282.29 g/mol ), the precursor ion would be approximately m/z 283.3. For 2-Hydroxy Nevirapine-d3, the precursor ion would be approximately m/z 286.3. Product ions would be determined from the fragmentation pattern.

Data Presentation and Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize key validation parameters from a study that utilized 2-Hydroxy Nevirapine-d3 for the quantification of 2-Hydroxy Nevirapine in a hair matrix.[1][2] While the matrix is different, these results provide a strong indication of the expected performance of the internal standard.

Table 1: Method Performance Characteristics [1][2]

| Parameter | Result for 2-Hydroxy Nevirapine |

| Linearity Range | 6 - 2000 pg/mg (in hair) |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 2 pg/mg (in hair) |

| Limit of Quantification (LOQ) | 6 pg/mg (in hair) |

Table 2: Precision and Accuracy [1][2]

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| Low | < 15% | < 15% | 85 - 115% |

| Medium | < 15% | < 15% | 85 - 115% |

| High | < 15% | < 15% | 85 - 115% |

Table 3: Chromatographic Parameters [1]

| Compound | Elution Time (min) |

| 2-Hydroxy Nevirapine | 6.41 |

| 2-Hydroxy Nevirapine-d3 | 6.30 |

The close elution times of the analyte and the deuterated internal standard demonstrate their similar chromatographic behavior, which is crucial for reliable quantification.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in using a deuterated internal standard for quantitative analysis.

Conclusion

The use of 2-Hydroxy Nevirapine-d3 as an internal standard provides a robust and reliable method for the quantitative analysis of 2-Hydroxy Nevirapine in biological matrices. The protocols and data presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate a highly accurate and precise bioanalytical assay. The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure effective compensation for analytical variability, leading to high-quality data essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

References

Application Notes and Protocols for 2-Hydroxy Nevirapine-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (B1678648) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The metabolic profile of nevirapine is complex, with several hydroxylated metabolites formed, including 2-hydroxy nevirapine. Understanding the pharmacokinetics of nevirapine and its metabolites is crucial for optimizing dosing regimens and minimizing toxicity. 2-Hydroxy Nevirapine-d3 is a deuterated analog of the primary metabolite, 2-hydroxy nevirapine. The use of deuterated internal standards in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for pharmacokinetic studies.[1][2][3] The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest allow for accurate and precise quantification by correcting for variability during sample processing and analysis.[1][4] This document provides detailed application notes and protocols for the use of 2-Hydroxy Nevirapine-d3 in pharmacokinetic studies of nevirapine.

Metabolic Pathway of Nevirapine

Nevirapine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to several hydroxylated metabolites.[5][6] The formation of 2-hydroxy nevirapine is mediated mainly by CYP3A4.[7] This metabolite can be further metabolized, and the formation of reactive quinone-imine species from 2-hydroxy nevirapine has been investigated as a potential mechanism of nevirapine-induced toxicity.[1]

Caption: Metabolic pathway of Nevirapine to 2-Hydroxy Nevirapine.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of nevirapine and its metabolite, 2-hydroxy nevirapine, from a study in healthy adults. The data is presented to facilitate comparison between single-dose and steady-state conditions.

Table 1: Pharmacokinetic Parameters of Nevirapine

| Parameter | Single Dose (200 mg) | Steady State (200 mg twice daily) |

| Cmax (ng/mL) | 2190 ± 440 | 4530 ± 1170 |

| AUC (ng·h/mL) | 103000 ± 29000 | 62000 ± 19000 (AUC0-12h) |

| t½ (h) | 45 ± 12 | 25 ± 4 |

| CL/F (L/h) | 2.0 ± 0.5 | 3.3 ± 1.0 |

Data adapted from pharmacokinetic studies of nevirapine.[5][6][8][9]

Table 2: Pharmacokinetic Parameters of 2-Hydroxy Nevirapine

| Parameter | Single Dose (after 200 mg Nevirapine) | Steady State (after 200 mg Nevirapine twice daily) |

| Cmax (ng/mL) | 48 ± 15 | 110 ± 40 |

| AUC (ng·h/mL) | 2400 ± 800 | 900 ± 300 (AUC0-12h) |

Data adapted from a study characterizing nevirapine metabolites.[6] Note: Concentrations of metabolites are significantly lower than the parent drug.

Experimental Protocols

Protocol 1: Quantification of Nevirapine and 2-Hydroxy Nevirapine in Human Plasma using LC-MS/MS

This protocol describes a representative method for the simultaneous quantification of nevirapine and 2-hydroxy nevirapine in human plasma using 2-Hydroxy Nevirapine-d3 as an internal standard.

1. Materials and Reagents

-

Nevirapine analytical standard

-

2-Hydroxy Nevirapine analytical standard

-

2-Hydroxy Nevirapine-d3 (Internal Standard, IS)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nevirapine, 2-hydroxy nevirapine, and 2-Hydroxy Nevirapine-d3 in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the nevirapine and 2-hydroxy nevirapine stock solutions in 50% methanol to create a series of working standard solutions for the calibration curve (e.g., 1 to 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the 2-Hydroxy Nevirapine-d3 primary stock solution with 50% methanol to a final concentration of 50 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) in a microcentrifuge tube, add 20 µL of the 50 ng/mL 2-Hydroxy Nevirapine-d3 internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[10]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient from 10% to 90% B

-

2.5-3.5 min: Hold at 90% B

-

3.5-4.0 min: Return to 10% B

-

4.0-5.0 min: Column re-equilibration at 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MS/MS Transitions (Multiple Reaction Monitoring - MRM):

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the calibration curve.

-

Quantify the concentrations of nevirapine and 2-hydroxy nevirapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for a typical pharmacokinetic study.

Synthesis of 2-Hydroxy Nevirapine

Disclaimer

The experimental protocol provided is a representative example based on established bioanalytical methods for nevirapine and the principles of using deuterated internal standards. A specific, published pharmacokinetic study protocol in plasma using 2-Hydroxy Nevirapine-d3 was not found in the conducted literature search. Researchers should validate this method according to regulatory guidelines before its application in formal pharmacokinetic studies.

References

- 1. Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Population pharmacokinetics of nevirapine, zidovudine, and didanosine in human immunodeficiency virus-infected patients. The National Institute of Allergy and Infectious Diseases AIDS Clinical Trials Group Protocol 241 Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of nevirapine in human immunodeficiency virus type 1-infected pregnant women and their neonates. Pediatric AIDS Clinical Trials Group Protocol 250 Team - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of nevirapine: once-daily versus twice-daily dosing in the 2NN study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.vu.nl [research.vu.nl]

- 10. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 13. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

Topic: Protocol for using 2-Hydroxy Nevirapine-d3 in Plasma Samples

An Application Note for the Bioanalysis of 2-Hydroxy Nevirapine (B1678648) in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantification of 2-Hydroxy Nevirapine, a primary metabolite of the antiretroviral drug Nevirapine, in human plasma samples. The method employs a stable isotope-labeled internal standard (SIL-IS), 2-Hydroxy Nevirapine-d3, to ensure high accuracy, precision, and robustness. The analytical technique is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method ideal for pharmacokinetic and drug metabolism studies. This note includes a comprehensive experimental protocol, instrument parameters, and representative method validation data.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its elimination is primarily through oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[2] This biotransformation leads to several hydroxylated metabolites, including 2-Hydroxy Nevirapine, 3-Hydroxy Nevirapine, and 12-Hydroxy Nevirapine.[3][4] The formation of 2-Hydroxy Nevirapine is primarily mediated by the CYP3A4 isoenzyme.[3][4]

Accurate quantification of these metabolites in plasma is crucial for understanding Nevirapine's pharmacokinetic profile, assessing drug-drug interactions, and investigating potential links between metabolite concentrations and drug efficacy or toxicity.[5] The use of a stable isotope-labeled internal standard, such as 2-Hydroxy Nevirapine-d3, is the gold standard in quantitative bioanalysis. It co-elutes with the analyte and behaves identically during sample extraction and ionization, effectively correcting for matrix effects and variations in instrument response.

Nevirapine Metabolic Pathway

Nevirapine undergoes extensive metabolism, with hydroxylation being a major pathway. The diagram below illustrates the formation of its primary hydroxylated metabolites.

Caption: Primary metabolic pathways of Nevirapine via CYP450 enzymes.

Analytical Principle

The method is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Plasma samples are first treated to remove proteins and other interferences. This is achieved through either protein precipitation (PPT) or solid-phase extraction (SPE).[6][7] During this process, a known amount of the internal standard (2-Hydroxy Nevirapine-d3) is added. After extraction, the sample is injected into an HPLC system, where the analyte and internal standard are chromatographically separated from other components. The separated compounds then enter the mass spectrometer, where they are ionized and detected using Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Experimental Protocol

Materials and Reagents

-

Reference Standards: 2-Hydroxy Nevirapine, 2-Hydroxy Nevirapine-d3

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic Acid (LC-MS grade)

-

Reagents: Ammonium Acetate (analytical grade), Deionized Water (18.2 MΩ·cm)

-

Biological Matrix: Blank human plasma (K2-EDTA)

Instrumentation

-

LC System: A high-performance liquid chromatography system (e.g., Waters Acquity, Shimadzu Nexera).

-

MS System: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve 2-Hydroxy Nevirapine and 2-Hydroxy Nevirapine-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the 2-Hydroxy Nevirapine stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve points.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the 2-Hydroxy Nevirapine-d3 stock solution in 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Controls

Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare Calibration Curve (CC) standards and Quality Control (QC) samples at low, medium, and high concentrations. A typical calibration range might be 1-1000 ng/mL.

Sample Preparation

The following workflow diagram outlines the key steps in sample processing. Detailed protocols for two common extraction techniques are provided below.

Caption: General experimental workflow for plasma sample analysis.

Method A: Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 25 µL of the IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.[6]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

Method B: Solid-Phase Extraction (SPE)

-

To 100 µL of plasma sample, add 25 µL of the IS working solution and vortex briefly.

-

Precondition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and IS with an appropriate volume of methanol or acetonitrile.[7][8]

-

Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

LC-MS/MS Parameters

The following tables provide typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | 283.1 -> 226.1 (Proposed) |

| MRM Transition (IS) | 286.1 -> 229.1 (Proposed) |

| Dwell Time | 150 ms |

| Ion Source Temperature | 500°C |

| Collision Gas | Nitrogen |

Note: MRM transitions are proposed based on the molecular weight of 2-Hydroxy Nevirapine (282.3 g/mol ) and a common fragmentation pattern of the Nevirapine core (loss of the cyclopropyl (B3062369) group).[7][9] These must be optimized experimentally.

Method Validation Summary

A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. The table below summarizes key validation parameters and typical acceptance criteria.

Table 3: Summary of Method Validation Parameters and Representative Data

| Validation Parameter | Acceptance Criteria | Representative Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy within ±20%; Precision ≤ 20% | 1.0 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | IS-normalized factor should be consistent across lots | CV < 15% |

Data are representative based on similar published methods for Nevirapine and its metabolites.[10][11]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 2-Hydroxy Nevirapine in human plasma using 2-Hydroxy Nevirapine-d3 as an internal standard. The protocol, including sample preparation and instrument conditions, provides a solid foundation for researchers in clinical pharmacology and drug development to perform pharmacokinetic assessments and metabolic profiling of Nevirapine.

References

- 1. m.youtube.com [m.youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. media.neliti.com [media.neliti.com]

- 9. 2-Hydroxy nevirapine | C15H14N4O2 | CID 10850461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High throughput LC-MS/MS method for simultaneous determination of tenofovir, lamivudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 2-Hydroxy Nevirapine-d3 in Hair for Therapeutic Drug Monitoring

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of 2-Hydroxy Nevirapine-d3 in human hair samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Hair analysis offers a non-invasive method for assessing long-term adherence to Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. By measuring the concentration of its metabolites, such as 2-Hydroxy Nevirapine, a more comprehensive understanding of drug exposure can be achieved.[1][2][3][4][5] The inclusion of a deuterated internal standard, 2-Hydroxy Nevirapine-d3, is crucial for accurate and precise quantification. This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Nevirapine (NVP) is a cornerstone of antiretroviral therapy (ART) for HIV-1 infection.[1][2][4] Monitoring patient adherence to NVP is critical for treatment success and preventing the development of drug resistance.[1][2][4][6][7] While plasma concentrations provide a snapshot of recent drug intake, hair analysis offers a wider window of detection, reflecting drug exposure over several months.[6][7][8][9] NVP is metabolized in the body to several metabolites, with 2-Hydroxy Nevirapine (2-OH NVP) being one of the major forms.[2] The quantification of both the parent drug and its metabolites in hair can provide a more accurate assessment of long-term adherence.[1][2][3][4][5]